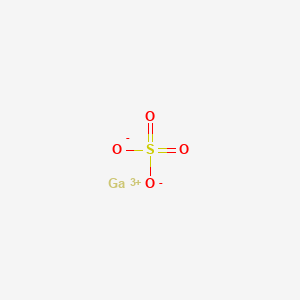

Sulphuric acid, gallium salt

Description

Contextualization and Significance of Gallium Sulfate (B86663) within Contemporary Inorganic Chemistry Research

Gallium sulfate holds a notable position in modern inorganic chemistry due to its role as a versatile starting material for the synthesis of other advanced gallium compounds. ontosight.ai Gallium-based materials, such as gallium arsenide (GaAs) and gallium nitride (GaN), are critical components in the electronics industry for manufacturing semiconductors, red light-emitting diodes (LEDs), and solar cells. google.comrsc.orgindium.com The production of high-purity gallium sulfate is therefore essential for these high-tech applications. google.com

The compound's utility extends to catalysis, where it can facilitate various organic reactions. nanorh.comgoogle.com Furthermore, its aqueous chemistry presents intriguing properties; spectroscopic studies have shown that gallium(III) forms a thermodynamically stable sulfato complex in solution, an entropically driven process that is favored at higher temperatures. researchgate.net This behavior is fundamental to understanding its reactivity and for controlling the synthesis of more complex structures.

Gallium sulfate is typically synthesized through the reaction of gallium oxide or gallium metal with sulfuric acid. ontosight.aiontosight.aiwikipedia.org It can also be prepared from other starting materials like hydroxygallium diacetate. wikipedia.org The anhydrous form is isostructural with iron(III) sulfate, crystallizing in the rhombohedral space group R3. wikipedia.org

Table 1: Physicochemical Properties of Gallium Sulfate

| Property | Data | Reference |

|---|---|---|

| Chemical Formula | Ga₂(SO₄)₃ | ontosight.ainanorh.comwikipedia.org |

| Molar Mass | 427.63 g/mol | guidechem.com |

| Appearance | White solid / crystalline powder | nanorh.comguidechem.com |

| Density | 3.86 g/cm³ | wikipedia.org |

| Melting Point | Decomposes at >680 °C | wikipedia.org |

| Water Solubility | Highly soluble | ontosight.aiguidechem.com |

Historical Trajectories and Foundational Contributions in Gallium Sulfate Studies

The story of gallium sulfate is intrinsically linked to the discovery of its constituent element, gallium. In 1871, Dmitri Mendeleev predicted the existence of an element he called "eka-aluminum," forecasting its properties with remarkable accuracy based on a gap in his periodic table. periodic-table.combriandcolwell.com This prediction was validated in 1875 when French chemist Paul-Émile Lecoq de Boisbaudran discovered gallium by observing new violet lines in the atomic spectrum of a zinc blende ore sample. rsc.orgperiodic-table.com

While the element was discovered in the late 19th century, early literature on its specific compounds, including gallium sulfate, is relatively scarce. finechem-mirea.rufinechem-mirea.ru Foundational research focused on basic synthesis and characterization. A significant advancement in the study of gallium compounds came from a different field: nuclear medicine. Researchers discovered that the radioactive isotope Gallium-67 (⁶⁷Ga) tended to accumulate in tumors, which led to the development of the ⁶⁷Ga scan for medical imaging. nih.gov This finding spurred investigations into the biological activity of stable, non-radioactive gallium salts, including the nitrate (B79036) and sulfate forms, for their potential as therapeutic agents. nih.gov These early medical studies laid the groundwork for a new area of research into the inorganic pharmacology of gallium.

Current Research Frontiers and Strategic Objectives in Gallium Sulfate Investigations

Contemporary research on gallium sulfate is diverse, spanning materials science, catalysis, and medicinal inorganic chemistry. A primary strategic objective is its use as a high-purity precursor for creating sophisticated gallium-based materials. google.comamericanelements.com This includes the synthesis of nanoparticles and thin films for electronics and photovoltaics. indium.comamericanelements.com Methods are being developed to produce gallium sulfate efficiently and with high purity, for instance, by recycling electrolysis waste liquid from gallium metal production. google.com

A major frontier is the investigation of gallium compounds for biomedical applications. This research is largely based on gallium's ability to act as an iron(III) mimic. frontiersin.org Many bacteria and cancer cells have high iron requirements for proliferation. ontosight.ainih.gov Gallium(III) ions can disrupt iron metabolism in these cells by binding to sites meant for iron, thereby inhibiting growth. frontiersin.orgnih.gov This mechanism is the foundation for exploring gallium compounds as novel antimicrobial and anti-cancer agents. ontosight.aifrontiersin.org

Current strategies focus on designing complex gallium compounds and coordination complexes to improve their therapeutic potential. nih.gov While simple salts like gallium sulfate are valuable in the lab, researchers are developing new compounds with organic ligands to enhance bioavailability and target specificity. nih.gov Detailed studies on the behavior of gallium sulfate in solution, its hydration, and its thermal decomposition provide the fundamental chemical knowledge necessary for these innovations. researchgate.netwikipedia.orgfinechem-mirea.ru

Table 2: Selected Research Findings on Gallium Sulfate

| Research Area | Key Finding | Significance | Reference |

|---|---|---|---|

| Synthesis & Characterization | Gallium sulfate crystallizes from aqueous solutions as an octadecahydrate (Ga₂(SO₄)₃·18H₂O). | Establishes the precise composition of the common hydrated form. | wikipedia.orgfinechem-mirea.ru |

| Thermal Decomposition | The hydrate (B1144303) loses water in stages between 40-350 °C to form the anhydrous salt, which decomposes to gallium oxide (Ga₂O₃) above 700 °C. | Provides critical data for materials synthesis and processing at high temperatures. | wikipedia.orgfinechem-mirea.ru |

| Aqueous Chemistry | Raman and ⁷¹Ga NMR spectroscopy confirm the formation of a stable inner-sphere [Ga(OH₂)₅(SO₄)]⁺ complex in solution. | Elucidates the fundamental coordination chemistry of gallium in sulfate-containing aqueous environments. | researchgate.net |

Properties

CAS No. |

34781-33-4 |

|---|---|

Molecular Formula |

GaO4S+ |

Molecular Weight |

165.79 g/mol |

IUPAC Name |

gallium;sulfate |

InChI |

InChI=1S/Ga.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+3;/p-2 |

InChI Key |

LNNSBNVRBJKZAG-UHFFFAOYSA-L |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Ga+3] |

Origin of Product |

United States |

Synthetic Methodologies for Gallium Sulfate and Its Derived Compounds

Precursor-Dependent Synthesis Routes for Gallium Sulfate (B86663)

The synthesis of gallium sulfate can be achieved through various pathways, largely dependent on the choice of the initial gallium-containing precursor.

Reaction Pathways Involving Gallium Oxides and Sulfuric Acid

Ga₂O₃ + 3H₂SO₄ → Ga₂(SO₄)₃ + 3H₂O

This method is advantageous due to the ready availability of gallium oxide, which can be produced by heating gallium in air or by the thermal decomposition of gallium nitrate (B79036). wikipedia.org The reaction conditions, such as temperature and concentration of the sulfuric acid, can be adjusted to control the reaction rate and the subsequent crystallization of the gallium sulfate product. For instance, dissolving gallium metal in sulfuric acid produces solutions containing hydrated gallium ions ([Ga(OH₂)₆]³⁺) and sulfate ions (SO₄²⁻), from which the hydrated form of gallium sulfate, Ga₂(SO₄)₃·18H₂O, crystallizes at room temperature. wikipedia.org Heating this hydrate (B1144303) to over 150°C, and completely above 310°C, results in the anhydrous form. wikipedia.org

Preparation Strategies Utilizing Hydroxygallium Diacetate

An alternative synthetic route employs hydroxygallium diacetate (Ga(CH₃COO)₂OH) as the starting material. This method involves mixing hydroxygallium diacetate with sulfuric acid. The reaction is typically carried out at an elevated temperature, for example at 90°C for a duration of two days, to produce the octadecahydrate of gallium sulfate (Ga₂(SO₄)₃·18H₂O). wikipedia.org The subsequent removal of water and acetic acid, often achieved by vacuum drying, yields the anhydrous and highly hygroscopic form of gallium sulfate. wikipedia.orgfinechem-mirea.ru

The chemical equation for this reaction is:

2Ga(CH₃COO)₂OH + 3H₂SO₄ → Ga₂(SO₄)₃ + 4CH₃COOH + 2H₂O wikipedia.org

X-ray diffraction analysis has been used to confirm that this method produces the simple salt, Ga₂(SO₄)₃. wikipedia.org

Role of Gallium(III) Hydroxide (B78521) as an Intermediate in Synthesis

Gallium(III) hydroxide, Ga(OH)₃, serves as a crucial intermediate in several gallium sulfate synthesis pathways. google.com It is typically precipitated from a solution containing gallium ions by adjusting the pH. google.comgoogle.com For example, in a method starting from electrolysis waste liquid from gallium metal preparation, a mineral acid is added to neutralize the solution, causing gallium hydroxide to precipitate. google.comgoogle.com This freshly precipitated gallium hydroxide, which can be in the form of an ultra-fine powder or a gel, exhibits high surface activity, allowing for a rapid and complete reaction with sulfuric acid to form a gallium sulfate solution. google.com

The general steps involving gallium(III) hydroxide are:

Precipitation of Ga(OH)₃ from a gallium-containing solution. google.com

Separation and washing of the gallium hydroxide precipitate. google.com

Reaction of the purified Ga(OH)₃ with sulfuric acid to produce gallium sulfate solution. google.com

This approach is particularly useful for producing high-purity gallium sulfate, as impurities can be removed during the precipitation and washing steps. google.com The resulting gallium sulfate solution can then be subjected to evaporation, concentration, and crystallization to obtain the solid product. google.com

Precipitation Techniques in Gallium Sulfate Production

Precipitation is a key step in isolating solid gallium sulfate from solution. The conditions under which precipitation occurs significantly influence the properties of the final product.

Solvent-Assisted Precipitation Methods for Controlling Product Morphology

The morphology of the precipitated gallium sulfate can be controlled by employing solvent-assisted precipitation methods. One such technique involves the use of an organic solvent, like isopropanol (B130326), to induce the precipitation of gallium sulfate from an aqueous sulfuric acid solution. finechem-mirea.ru Isopropanol acts as a salting-out agent by extracting acetic acid from the solution, thereby reducing the solubility of gallium sulfate and causing it to precipitate. finechem-mirea.ru However, this method can sometimes result in an amorphous precipitate that may be contaminated with gallium oxosulfate. finechem-mirea.ru

Another approach involves the use of organic liquid mixtures as crystalline purifying chemical reagents. After cooling a saturated gallium sulfate solution, an organic liquid mixture can be added to facilitate the crystallization of the desired gallium sulfate hydrate. google.com

Thermal Regulation in Precipitation Processes for Gallium Sulfate Phases

Temperature plays a critical role in determining the crystalline phase of the precipitated gallium sulfate. The hydrated form, Ga₂(SO₄)₃·18H₂O, crystallizes from aqueous solutions at room temperature. wikipedia.org This octadecahydrate loses its water of crystallization in a stepwise manner upon heating. wikipedia.orgfinechem-mirea.ru The anhydrous form, Ga₂(SO₄)₃, is formed when the hydrate is heated above 150°C, with complete conversion occurring above 310°C. wikipedia.org

Differential thermal analysis (DTA) has shown that the octadecahydrate loses water in six distinct steps over a temperature range of 40-350°C. finechem-mirea.rufinechem-mirea.ru Further heating to around 700°C leads to the decomposition of anhydrous gallium sulfate into nanocrystalline gallium oxide (Ga₂O₃). finechem-mirea.rufinechem-mirea.ru This thermal behavior underscores the importance of precise temperature control during the synthesis and drying processes to obtain the desired phase of gallium sulfate.

Below is a table summarizing the thermal decomposition stages of gallium sulfate octadecahydrate.

| Temperature Range (°C) | Event | Product |

| 40 - 350 | Stepwise loss of water | Anhydrous Ga₂(SO₄)₃ |

| > 700 | Decomposition | Nanocrystalline Ga₂O₃ |

This table illustrates the thermal behavior of gallium sulfate octadecahydrate as determined by thermal analysis techniques. finechem-mirea.rufinechem-mirea.ru

Synthesis and Characterization of Basic Gallium Sulfate Forms

Basic gallium sulfate, which has the general formula (H₃O)Ga₃(SO₄)₂(OH)₆, is a derivative of gallium sulfate that can be synthesized through controlled hydrolysis of gallium sulfate solutions. tandfonline.com This compound is isostructural with alunite (B1170652) and jarosite, a family of minerals with a general formula of AM₃(SO₄)₂(OH)₆, where A can be a monovalent cation like K⁺, Na⁺, NH₄⁺, or H₃O⁺, and M is a trivalent cation, typically Fe³⁺ or Al³⁺. In the case of basic gallium sulfate, gallium (Ga³⁺) occupies the M site, and the hydronium ion (H₃O⁺) occupies the A site. tandfonline.comwikipedia.org

The synthesis of basic gallium sulfate is highly dependent on the pH of the solution. The precipitation of these compounds is influenced by the concentration of gallium and the presence of other ions. For instance, gallium can readily precipitate in jarosite-type compounds from solutions containing iron(III) sulfate and a monovalent cation sulfate (Na₂SO₄, K₂SO₄, or (NH₄)₂SO₄). tandfonline.com The extent of gallium precipitation increases with higher initial gallium concentrations in the solution. tandfonline.com Studies have shown that the Ga³⁺ ion can substitute for Fe³⁺ in the jarosite structure, forming a solid solution. tandfonline.com Higher pH values have been observed to slightly favor the precipitation of gallium relative to iron. tandfonline.com

Hydrothermal methods can also be employed for the synthesis of gallium-containing jarosites. The characteristics of the resulting basic gallium sulfate, such as particle size and morphology, are influenced by the synthesis conditions. Research on rubidium jarosite, a related compound, has shown that synthesis from an aqueous solution can produce spherical particles with an average size of about 35 μm. researchgate.net

Table 1: Synthesis Parameters and Properties of Gallium-Containing Jarosite-Type Compounds

| Parameter | Condition/Value | Reference |

| General Formula | (H₃O)Ga₃(SO₄)₂(OH)₆ | wikipedia.org |

| Crystal Structure | Isostructural with alunite/jarosite | wikipedia.org |

| Synthesis Method | Precipitation from Fe(SO₄)₁.₅-M₂SO₄ solutions (M=Na, K, NH₄) | tandfonline.com |

| Effect of Ga Conc. | Increased Ga concentration leads to increased precipitation. | tandfonline.com |

| Effect of pH | Higher pH slightly enhances Ga precipitation over Fe. | tandfonline.com |

| Particle Morphology | Can form spherical particles. | researchgate.net |

| Particle Size | ~35 μm (for synthetic rubidium jarosite) | researchgate.net |

Crystallization and Hydrate Generation of Gallium Sulfate

Gallium sulfate is known to form various hydrates, with the most common being the octadecahydrate, Ga₂(SO₄)₃·18H₂O. wikipedia.org This hydrate can be crystallized from aqueous solutions of gallium sulfate at room temperature. wikipedia.org The crystals are described as colorless and hygroscopic.

Control over Hydrate Stoichiometry and Anhydrous Gallium Sulfate Formation

The stoichiometry of gallium sulfate hydrates can be controlled through thermal treatment. The octadecahydrate, Ga₂(SO₄)₃·18H₂O, loses its water of crystallization in a stepwise manner upon heating. wikipedia.orgfinechem-mirea.ru This process ultimately leads to the formation of anhydrous gallium sulfate, Ga₂(SO₄)₃. wikipedia.orgfinechem-mirea.ru

Differential thermal analysis (DTA) and thermogravimetric analysis (TGA) are instrumental in studying this dehydration process. Research indicates that the dehydration of Ga₂(SO₄)₃·18H₂O occurs in multiple steps over a temperature range of 40 to 350 °C. finechem-mirea.ru Another study specifies that the initial loss of free water occurs between 105–110 °C, followed by the formation of an intermediate hydrate, Ga₂(SO₄)₃·7H₂O, in the range of 105–165 °C. The formation of the anhydrous salt begins above 150 °C and is complete above 310 °C. wikipedia.org The anhydrous form is stable up to its decomposition temperature of around 680-700 °C, at which point it decomposes into gallium(III) oxide (Ga₂O₃) and sulfur trioxide (SO₃). wikipedia.orgfinechem-mirea.ru The anhydrous gallium sulfate is noted to be extremely hygroscopic. wikipedia.org

Table 2: Thermal Dehydration Stages of Gallium Sulfate Octadecahydrate (Ga₂(SO₄)₃·18H₂O)

| Temperature Range (°C) | Water Molecules Lost (Approx.) | Resulting Compound | Reference |

| 40 - 110 | Adsorbed and loosely bound water | Lower hydrates | finechem-mirea.ru |

| 105 - 165 | ~11 | Ga₂(SO₄)₃·7H₂O | |

| > 165 | ~7 | Anhydrous Ga₂(SO₄)₃ | |

| > 310 | All 18 | Fully Anhydrous Ga₂(SO₄)₃ | wikipedia.org |

| > 680 | - | Decomposition to Ga₂O₃ | wikipedia.org |

Optimized Recrystallization and Purification Protocols

The purification of gallium sulfate is crucial for obtaining high-purity material for various applications. Recrystallization is a primary method used for this purpose. The choice of solvent is critical for effective purification.

One documented method involves dissolving gallium sulfate in 50% sulfuric acid, evaporating the solution at 60-70 °C, cooling, and then precipitating the purified salt by adding a mixture of ethanol (B145695) and diethyl ether. researchgate.net Another approach utilizes the salting-out effect of isopropanol to precipitate gallium sulfate from an aqueous sulfuric acid solution. finechem-mirea.ru This method is also effective in extracting acetic acid if the synthesis route involves hydroxygallium diacetate. finechem-mirea.ru However, this can sometimes lead to the formation of an amorphous precipitate that may be contaminated with gallium oxosulfate. finechem-mirea.ru

For industrial applications, particularly in recovering gallium from waste streams, purification often involves the formation of double salts. A patented method describes the preparation of high-purity gallium oxide from 4N gallium metal. The process involves reacting the metal with sulfuric acid to form a gallium sulfate solution. This solution is then mixed with an excess of ammonium (B1175870) sulfate and cooled to -10 °C to crystallize ammonium gallium sulfate double salt, which can then be processed to yield high-purity gallium oxide. google.com The purity of the final product is reported to be as high as 5N (99.999%), with very low levels of metallic impurities. google.com

Table 3: Recrystallization and Purification Methods for Gallium Sulfate

| Method | Solvents/Reagents | Conditions | Outcome/Purity | Reference |

| Acid Recrystallization | 50% H₂SO₄, Ethanol/Diethyl ether | Evaporation at 60-70°C, cooling, precipitation | Pure crystalline salt | researchgate.net |

| Solvent Precipitation | Isopropanol, aqueous H₂SO₄ | Precipitation by salting-out | Can form amorphous precipitate, potential for oxosulfate contamination | finechem-mirea.ru |

| Double Salt Crystallization | Ammonium sulfate, aqueous solution | Cooling to -10°C for 24-48 hours | High-purity ammonium gallium sulfate, leading to 5N pure Ga₂O₃ | google.com |

Advanced Characterization Techniques for Gallium Sulfate Systems

Spectroscopic Analysis of Gallium Sulfate (B86663) Structures and Environments

Spectroscopic techniques are pivotal in unraveling the intricate details of gallium sulfate systems. By probing the interactions of molecules with electromagnetic radiation, these methods provide a wealth of information on coordination, bonding, and dynamics at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for investigating the local environment of specific nuclei within a molecule. For gallium sulfate, both gallium and proton NMR provide complementary information.

71Ga NMR is the preferred gallium isotope for NMR studies due to its higher sensitivity and narrower signal linewidths compared to 69Ga. huji.ac.il This technique is particularly effective in distinguishing between different coordination geometries of the gallium ion. In aqueous solutions at low pH, gallium(III) typically exists as the hexa-aqua complex, [Ga(H2O)6]3+, which is characterized by an octahedral coordination environment. rsc.orgrsc.orgwikipedia.org However, in the presence of sulfate ions, a thermodynamically stable gallium(III) sulfato complex can form, a phenomenon that is favored at increased temperatures and is entropically driven. rsc.orgresearchgate.net

The chemical shift observed in a 71Ga NMR spectrum is highly correlated with the coordination number of the gallium atom. nih.gov Studies on various gallium compounds have shown that six-coordinate gallium generally produces signals at a significantly different chemical shift compared to four-coordinate gallium. nih.govresearchgate.net For instance, in solid-state NMR studies, six-coordinate gallium in compounds like Ga2(SO4)3 exhibits a distinct chemical shift. nih.gov The presence of both tetrahedral and octahedral gallium can be identified in certain solutions, such as in the formation of polyoxogallate clusters like the Ga13 Keggin ion, which was initially suggested based on 71Ga NMR data showing both types of coordination. rsc.orgrsc.org

The interaction between gallium and sulfate can be observed through changes in the 71Ga NMR spectrum. The formation of inner-sphere sulfato complexes leads to changes in the chemical shift and linewidth of the 71Ga signal, indicating a direct association between the gallium and sulfate ions. rsc.orgresearchgate.net

Table 1: 71Ga NMR Data for Gallium Species in Different Environments

| Gallium Species | Coordination Number | Typical 71Ga Chemical Shift (ppm) | Reference |

| [Ga(H2O)6]3+ | 6 | ~0 (relative to Ga(NO3)3) | huji.ac.il |

| Four-coordinate Gallium | 4 | ~50 | nih.gov |

| Six-coordinate Gallium | 6 | ~225 | nih.gov |

| Ga2(SO4)3 (solid) | 6 | - | nih.gov |

| [Ga(NH3)6]3+ | 6 | - | d-nb.info |

Note: Chemical shifts are typically referenced to a 1 M gallium nitrate (B79036) solution. huji.ac.ilnih.gov

1H NMR spectroscopy is instrumental in studying the hydration shell of the gallium ion and the dynamics of the surrounding water molecules. The technique can provide information on the number of water molecules coordinated to the gallium ion and the proton exchange rates between the coordination sphere and the bulk solution. nih.govnih.gov

In aqueous solutions of gallium sulfate, the [Ga(H2O)6]3+ ion is the dominant species at room temperature. wikipedia.org The protons of the coordinated water molecules have a different chemical shift compared to the bulk water protons, although rapid exchange can sometimes lead to a single, averaged signal. By employing advanced NMR techniques, such as pulsed-field gradient experiments, it is possible to probe the diffusion of the hydrated gallium species and gain further insight into its size and interactions with the surrounding medium. nih.gov The study of proton dynamics can also reveal information about the formation of basic gallium sulfates, which can precipitate from solution under certain conditions. wikipedia.org

Vibrational Spectroscopy Applications in Gallium Sulfate Research

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, probes the vibrational modes of molecules. ksu.edu.sauni-siegen.de These techniques are highly sensitive to changes in molecular structure, bonding, and symmetry, making them invaluable for the characterization of gallium sulfate in both solid and solution states. princeton.edu

Raman spectroscopy is particularly well-suited for studying aqueous solutions due to the weak Raman scattering of water. In aqueous solutions of gallium sulfate, Raman spectra can identify the vibrational modes of the hydrated gallium ion and the sulfate anion. rsc.orgresearchgate.net For the hexa-aqua gallium(III) ion, [Ga(OH2)6]3+, with Oh symmetry, specific vibrational modes are expected. rsc.orgresearchgate.netrsc.org

The formation of inner-sphere sulfato complexes, where the sulfate ion directly binds to the gallium ion, results in changes to the Raman spectrum. New bands may appear due to the Ga-O(sulfate) vibrations, and the symmetry of the sulfate ion is lowered from Td, leading to the splitting of its degenerate vibrational modes. rsc.orgresearchgate.net The intensity of these new bands can be used to study the thermodynamics of complex formation. rsc.orgresearchgate.net For instance, the formation of a thermodynamically stable gallium(III) sulfato complex is favored with increasing temperature, indicating an entropy-driven process. rsc.orgresearchgate.net At higher temperatures, Raman spectroscopy can also detect the formation of basic gallium(III) sulfate precipitates. rsc.orgresearchgate.net

Table 2: Raman and IR Vibrational Modes for Hexa-aqua Gallium(III) and Sulfate Ions

| Species | Vibrational Mode | Symmetry | Raman Frequency (cm-1) | IR Frequency (cm-1) | Reference |

| [Ga(OH2)6]3+ | ν1(a1g) Ga-O6 stretch | a1g | 526 | - | rsc.orgresearchgate.netrsc.org |

| [Ga(OH2)6]3+ | ν2(eg) | eg | 430 | - | rsc.orgresearchgate.netrsc.org |

| [Ga(OH2)6]3+ | ν5(f2g) | f2g | 328 | - | rsc.orgresearchgate.netrsc.org |

| [Ga(OH2)6]3+ | ν3(f1u) | f1u | - | 510 | rsc.orgresearchgate.netrsc.org |

| SO42- (free ion) | ν1(A1) | A1 | ~981 | - | researchgate.netresearchgate.net |

| SO42- (free ion) | ν2(E) | E | ~451 | - | researchgate.net |

| SO42- (free ion) | ν3(F2) | F2 | ~1104 | ~1104 | researchgate.net |

| SO42- (free ion) | ν4(F2) | F2 | ~613 | ~613 | researchgate.net |

Infrared (IR) spectroscopy complements Raman spectroscopy by probing vibrational modes that involve a change in the molecule's dipole moment. ksu.edu.sanih.gov For a molecule with a center of symmetry, such as the [Ga(OH2)6]3+ ion, vibrational modes that are Raman active are IR inactive, and vice versa (the rule of mutual exclusion).

In the solid state, IR spectroscopy is a powerful tool for characterizing the structure of anhydrous gallium sulfate and its hydrates. wikipedia.org The vibrational spectrum of the sulfate ion is particularly informative. In the free sulfate ion with Td symmetry, only the ν3 and ν4 modes are IR active. researchgate.netdtic.mil However, if the sulfate ion is coordinated to the gallium ion, its symmetry is lowered, causing the ν1 and ν2 modes to become IR active and the degenerate modes (ν3 and ν4) to split into multiple bands. dtic.mil The magnitude of this splitting can provide information about the nature of the coordination (e.g., monodentate vs. bidentate).

IR spectroscopy can also be used to study the water of hydration in gallium sulfate hydrates. The stretching and bending vibrations of the water molecules give rise to characteristic bands in the IR spectrum. wsu.edu The positions and shapes of these bands can provide information about the strength of the hydrogen bonding within the crystal lattice. wsu.edu

Diffraction-Based Structural Elucidation

Diffraction techniques are fundamental in determining the atomic and molecular structure of crystalline materials like gallium sulfate. By analyzing the way X-rays are scattered by the electron clouds of atoms in a crystal lattice, researchers can deduce the arrangement of these atoms.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Lattice Parameter Determination

X-ray diffraction (XRD) is a primary and powerful tool for identifying the crystalline phases present in a material. mccrone.comyoutube.com The anhydrous form of gallium(III) sulfate has been confirmed to be isostructural with iron(III) sulfate, crystallizing in the rhombohedral space group R3. wikipedia.org The hydrated form, gallium(III) sulfate octadecahydrate (Ga₂(SO₄)₃·18H₂O), has also been characterized using XRD, confirming its composition. finechem-mirea.rufinechem-mirea.ru

XRD is instrumental in determining the lattice parameters of a crystal structure, which are the dimensions of the unit cell. youtube.comrigaku.com For instance, in-situ XRD measurements can track changes in lattice constants with varying temperatures, revealing anisotropic expansion where different axes of the crystal expand at different rates. rigaku.com The accuracy of lattice parameter determination can be enhanced using methods like the whole powder pattern fitting (WPPF) which refines the parameters by fitting a theoretical diffraction pattern to the experimental data. rigaku.com

The table below presents a hypothetical example of lattice parameters for anhydrous gallium sulfate determined by XRD.

| Parameter | Value |

| Crystal System | Rhombohedral |

| Space Group | R3 |

| a (Å) | 8.335 |

| c (Å) | 21.578 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| This is an illustrative table. Actual values may vary based on experimental conditions. |

Single-Crystal X-ray Crystallography of Gallium(III) Sulfato Complexes

For a more detailed and precise structural determination, single-crystal X-ray crystallography is employed. rigaku.comyoutube.com This technique provides the three-dimensional arrangement of atoms within a single crystal, offering exact bond lengths and angles. Research on related gallium(III) complexes, such as those with fluoride (B91410) ligands, has demonstrated the power of this method in elucidating the coordination environment of the gallium ion. researchgate.net For example, studies have revealed the formation of complex anions like [GaF₄(H₂O)₂]⁻ where the gallium atom is octahedrally coordinated. researchgate.net While specific single-crystal data for simple gallium sulfate is less common in readily available literature, the principles of this technique are crucial for understanding the intricate structures of more complex gallium sulfato compounds and their derivatives. wikipedia.org

Surface and Elemental Compositional Analysis

Understanding the surface chemistry and elemental makeup of gallium sulfate is critical for many of its applications. A suite of surface-sensitive and elemental analysis techniques provides this vital information.

X-ray Photoelectron Spectroscopy (XPS) for Gallium Chemical State Assessment

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rsc.orgresearchgate.net In the context of gallium sulfate, XPS is used to determine the oxidation state of gallium, which is expected to be +3. xpsfitting.com The binding energies of the Ga 2p and Ga 3d core levels are characteristic of the gallium chemical environment. rsc.orgxpsdatabase.net For instance, the Ga 2p₃/₂ binding energy for Ga₂(SO₄)₃ provides clear evidence of the Ga(III) oxidation state. xpsdatabase.net

The following table shows typical binding energy ranges for gallium in different chemical states, illustrating how XPS can distinguish between them.

| Gallium Species | Ga 2p₃/₂ Binding Energy (eV) | Ga 3d₅/₂ Binding Energy (eV) |

| Elemental Ga | 1116.7 | 18.7 |

| Ga₂O₃ | 1118.0 | 20.5 |

| Ga₂(SO₄)₃ | ~1118.5 | ~21.0 |

| Note: These are approximate values and can vary based on instrument calibration and sample conditions. xpsdatabase.netthermofisher.com |

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) for Morphological and Elemental Mapping

A hypothetical EDX analysis of a pure gallium sulfate sample would yield the elemental composition presented in the table below.

| Element | Atomic % |

| Gallium (Ga) | 14.3 |

| Sulfur (S) | 21.4 |

| Oxygen (O) | 64.3 |

| This is a theoretical composition based on the stoichiometry of Ga₂(SO₄)₃. |

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) for Trace Element Quantification

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a highly sensitive analytical technique used for the determination of trace and major elements in a sample. nih.govsgs-institut-fresenius.de It is particularly useful for quantifying the purity of gallium sulfate and detecting any trace metal impurities. thermofisher.comspectroscopyonline.comresearchgate.net The sample is introduced into an argon plasma, which excites the atoms of the elements present, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element. spectroscopyonline.com This method is capable of detecting elements at parts per billion (ppb) levels, ensuring the high purity required for many applications. thermofisher.com

The table below shows hypothetical results from an ICP-OES analysis of a high-purity gallium sulfate sample, indicating the concentration of common trace metal impurities.

| Trace Element | Concentration (ppm) |

| Iron (Fe) | < 1.0 |

| Copper (Cu) | < 0.5 |

| Zinc (Zn) | < 0.5 |

| Lead (Pb) | < 0.1 |

| Nickel (Ni) | < 0.2 |

| These values are for illustrative purposes and represent a high-purity sample. |

Coordination Chemistry and Solution Behavior of Gallium Iii in Sulfate Media

Hydration Dynamics of Aqueous Gallium(III) Ions

In aqueous solutions, the gallium(III) ion exists predominantly as the hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺. wikipedia.orgresearchgate.net This complex has a well-defined octahedral geometry, as confirmed by Raman spectroscopy and X-ray scattering techniques. researchgate.netnih.gov The hexaaquagallium(III) ion is thermodynamically stable, particularly in perchlorate (B79767) solutions where inner-sphere complex formation is not observed. researchgate.netrsc.org

Raman spectroscopic studies have identified the key vibrational modes of the [Ga(OH₂)₆]³⁺ cation. researchgate.netrsc.org A strongly polarized band at approximately 526 cm⁻¹ is assigned to the symmetric Ga-O stretching mode (ν₁), which is a characteristic signature of the GaO₆ core. researchgate.netrsc.org

The structure of the hydrated Ga(III) ion has been extensively studied. Large-angle X-ray scattering (LAXS) and extended X-ray absorption fine structure (EXAFS) methods have determined the Ga-O bond distance in the first hydration sphere to be approximately 1.959 Å. nih.gov These studies also reveal a distinct second hydration sphere with a mean Ga···O distance of about 4.05 Å, where each primary water molecule is hydrogen-bonded to two water molecules in the second shell. nih.gov Molecular dynamics simulations further illuminate the structure, indicating that Ga(III) is hydrated by six water molecules in a distorted octahedral complex. researchgate.net

The stability of the primary hydration shell is significant. Proton magnetic resonance studies in acetone-water mixtures show that Ga(III) maintains a hydration number of six even at high acetone (B3395972) concentrations when perchlorate or nitrate (B79036) are the counter-ions. researchgate.net This indicates a strong interaction between the Ga³⁺ ion and its primary hydration shell.

| Parameter | Method | Value | Reference |

| Hydrated Species | General | [Ga(OH₂)₆]³⁺ | wikipedia.orgresearchgate.net |

| Geometry | Spectroscopy, MD | Octahedral | researchgate.netresearchgate.net |

| Ga-O Bond Distance (1st Shell) | LAXS/EXAFS | 1.959(6) Å | nih.gov |

| Ga···O Distance (2nd Shell) | LAXS | 4.05(1) Å | nih.gov |

| ν₁(a₁g) Raman Mode | Raman Spectroscopy | 526 cm⁻¹ | researchgate.netrsc.org |

Complexation and Thermodynamic Stability of Gallium(III) Sulfato Species

In sulfate-containing solutions, the behavior of gallium(III) diverges from that observed in perchlorate or nitrate media. While perchlorate acts as a non-coordinating anion, and nitrate forms only weak outer-sphere and inner-sphere complexes, the sulfate (B86663) ion forms a thermodynamically stable inner-sphere complex with Ga(III). researchgate.netrsc.org

At elevated temperatures, this interaction can lead to the precipitation of basic gallium(III) sulfates. researchgate.netrsc.org

Ligand Exchange and Novel Complex Formation with Diverse Ligands

The [Ga(OH₂)₆]³⁺ ion can undergo ligand exchange reactions with various chelating agents, leading to the formation of new, often highly stable, complexes. The nature of these complexes depends on the ligand's donor atoms, structure, and the solution pH.

Gallium(III) readily forms stable complexes with ligands containing nitrogen donor atoms, such as polyamines and polypyridyls. rsc.orgresearchgate.net For instance, the tetradentate ligand 1,3-propanediamine-N,N'-diacetate (1,3-pdda²⁻) reacts with Ga(III) to form a dinuclear complex, uns-cis-[Ga(1,3-pdda)(µ-OH)]₂·2H₂O, where each gallium ion is in an octahedral environment, coordinated to two nitrogen and two oxygen atoms from the ligand and two bridging hydroxyl groups. researchgate.net

Aminobisphenolate ligands have also been used to synthesize gallium complexes that are highly active as initiators for ring-opening polymerization. nih.govnih.gov Furthermore, gallium(III) complexes with 2-pyridineformamide and 2-acetylpyridine-derived thiosemicarbazones, which coordinate through nitrogen and sulfur atoms, have shown significant biological activity. nih.govresearchgate.net

The interaction of gallium(III) with thiouracil derivatives is strongly dependent on pH. nih.gov Studies involving 2-thiouracil (B1096) (TU) and its derivatives show that these ligands can form stable complexes with Ga(III), where the coordination sphere is often completed by hydroxido groups, the number of which increases with rising pH. nih.gov The coordination mode itself is also pH-dependent, with the thiouracil derivatives acting as versatile ligands. nih.gov The formation of these complexes can enhance the luminescence intensity of the ligand, indicating strong coordination of the donor groups to the gallium ion. nih.gov These findings suggest that thiouracil derivatives can effectively stabilize gallium ions in solution. nih.gov

Macrocyclic chelators exhibit a high affinity for gallium(III), forming stable complexes that are of significant interest, particularly in the context of medical imaging. rsc.orgnih.govkcl.ac.uk A variety of both macrocyclic and acyclic chelators have been investigated for their efficiency in complexing Ga(III). rsc.orgnih.govkcl.ac.uk These include:

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid)

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)

TRAP (1,4,7-triazacyclononane macrocycles with phosphinic groups)

THP (a tris(hydroxypyridinone))

DFO (desferrioxamine-B)

Comparative studies have shown that chelators like THP and DFO are highly effective, providing near-quantitative complexation yields at room temperature and near-neutral pH. rsc.orgnih.gov In contrast, DOTA often requires heating to achieve high yields. nih.gov Competition studies have demonstrated that THP has the highest reactivity for Ga(III) complexation under various conditions. rsc.orgnih.gov More recently, pentadentate macrocyclic bis-phosphinate chelators have been synthesized, which show a high affinity for Ga(III), forming a distorted six-coordinate environment with a halide ligand completing the coordination sphere. acs.orgnih.gov

| Chelator | Type | Key Features | Reference |

| NOTA | Macrocyclic | Triazacyclononane-based | rsc.orgnih.gov |

| DOTA | Macrocyclic | Tetraazacyclododecane-based, often requires heat | rsc.orgnih.gov |

| THP | Acyclic | Tris(hydroxypyridinone), highly effective at RT | rsc.orgnih.govkcl.ac.uk |

| DFO | Acyclic | Hexadentate siderophore, effective at RT | rsc.orgnih.govkcl.ac.uk |

| Bn-NODP | Macrocyclic | Pentadentate bis-phosphinate | acs.orgnih.gov |

Hydrolytic Speciation and Precipitation Equilibria of Gallium(III) Salts

The aqueous chemistry of gallium(III) is significantly influenced by hydrolysis, a process where water molecules coordinated to the metal ion deprotonate to form hydroxo- and oxo-species. psu.edu This hydrolysis is highly dependent on pH and the concentration of the gallium salt. psu.eduuomus.edu.iq

Potentiometric studies under physiological conditions have revealed that Ga(III) does not simply form mononuclear hydroxides but has a strong tendency to generate various polycationic species. psu.edu As the pH of a gallium salt solution increases, a sequence of hydrolysis products is formed.

Key identified species include:

Monomeric hydroxides: Ga(OH)₃, [Ga(OH)₄]⁻

Polycationic hydroxides: [Ga₃(OH)₁₁]²⁻, [Ga₄(OH)₁₁]⁺, [Ga₆(OH)₁₅]³⁺

The distribution of these species is pH-dependent. Polymeric species like [Ga₄(OH)₁₁]⁺ and [Ga₆(OH)₁₅]³⁺ can dominate at lower pH values (below ~4.5). psu.edu As the pH rises towards neutral, the neutral, sparingly soluble Ga(OH)₃ becomes the predominant species, leading to precipitation. psu.edumsu.ru At even higher pH, the soluble tetrahydroxogallate(III) anion, [Ga(OH)₄]⁻, appears and becomes significant. psu.edu

The presence of other ions, like sulfate, can influence this behavior. At elevated temperatures, instead of simple gallium hydroxide (B78521), a basic gallium(III) sulfate of the alunite (B1170652) type can precipitate from sulfate solutions. researchgate.netrsc.org The principles of solubility equilibria govern the conditions under which these precipitates form or redissolve. uomus.edu.iqlibretexts.org

| pH Range | Dominant Gallium Species | Process | Reference |

| < 2.8 | [Ga(OH₂)₆]³⁺ | Hydrated ion | psu.edu |

| ~2.8 - 4.5 | [Ga₆(OH)₁₅]³⁺, [Ga₄(OH)₁₁]⁺ | Polymerization | psu.edu |

| ~4.5 - 8.4 | Ga(OH)₃(s) | Precipitation | psu.edu |

| > 6.0 | [Ga(OH)₄]⁻ | Redissolution | psu.edu |

| > 7.0 | [Ga₃(OH)₁₁]²⁻ | Polymeric anion | psu.edu |

Solvent Extraction Mechanisms of Gallium from Sulfate Solutions

The recovery of gallium from acidic sulfate solutions is often achieved through solvent extraction, a process highly dependent on the chemical composition of the aqueous phase and the organic extractant system. The primary mechanism for extracting gallium from acidic solutions with organophosphorus extractants like di-2-ethylhexyl phosphoric acid (D2EHPA) is cation exchange. tandfonline.comtandfonline.com However, the efficiency of this process is influenced by various factors, including the pH of the solution and the presence of complexing agents like sulfate ions. tandfonline.com911metallurgist.com

The efficiency of gallium extraction from sulfate solutions can be significantly improved by using a combination of extractants, a phenomenon known as synergism. This approach involves mixing a primary extractant with a synergist to enhance the extraction capacity beyond the sum of the individual components.

Research has demonstrated that mixing an acidic extractant with another can create a powerful synergistic effect. For instance, a combination of di-2-ethylhexyl phosphate (B84403) (DEHPA) and another acidic extractant, referred to as HX, was shown to significantly boost the extraction of gallium from sulfate solutions. researchgate.net While DEHPA alone has a certain capacity for gallium extraction, the addition of HX enhances this capability. In one study, a mixture of 15% DEHPA and 2% HX achieved over 96% gallium extraction. researchgate.net

Another study investigated the synergistic effects of various compounds when paired with a novel hydroxamic acid extractant, BGYW, for extracting gallium and germanium. The addition of synergists like P204 (di-2-ethylhexyl phosphoric acid), P507 (2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester), Cyanex272 (bis(2,4,4-trimethylpentyl)phosphinic acid), TBP (tributyl phosphate), and SOA (sec-octyl alcohol) was tested. The results indicated that the organophosphorus acid P204 provided the best synergistic effect with BGYW for gallium extraction. researchgate.net

The following table summarizes the distribution ratio (D) for gallium and germanium with different synergists combined with the BGYW extractant, illustrating the enhanced extraction efficiency.

Table 1: Effect of Different Synergists on the Distribution Ratio (D) of Ga and Ge Conditions: 5% BGYW + 2.5% Synergist + 92.5% Kerosene, pH 0.95, O/A = 2:1, Time = 10 min, T = 30 °C, C-ions = 1000 mg/L

| Synergist | D (Ga) | D (Ge) |

|---|---|---|

| P204 | 20.37 | 18.51 |

| P507 | 18.51 | 17.24 |

| Cyanex272 | 17.64 | 16.39 |

| TBP | 14.28 | 13.88 |

| SOA | 13.15 | 12.5 |

Data sourced from researchgate.net

The concentration of sulfate ions in the aqueous phase has a significant, and generally negative, impact on the equilibrium distribution of gallium during solvent extraction with acidic extractants like D2EHPA. tandfonline.comtandfonline.com The presence of sulfates leads to the formation of stable gallium-sulfate complexes in the aqueous solution, such as GaSO₄⁺ and Ga(SO₄)₂⁻. researchgate.netmdpi.com This complexation reduces the concentration of free Ga³⁺ ions available to react with the extractant in the organic phase. tandfonline.com

Experimental studies have quantified this negative effect. In extraction experiments using D2EHPA, the presence of sodium sulfate in the aqueous phase resulted in a noticeable decrease in gallium extraction efficiency. The slope of the log D vs. pH plot, which indicates the number of hydrogen ions released per metal ion extracted, decreases from the expected value of 3 in the absence of sulfate to values like 2.25 and 2.74 in the presence of sulfate, further evidencing the interference of sulfate complexation. tandfonline.com

The table below illustrates the effect of increasing sulfate concentration on the distribution coefficient of gallium at a constant pH.

Table 2: Effect of Sulfate Concentration on Gallium Extraction with D2EHPA Conditions: Organic phase = 0.5 M D2EHPA in kerosene; Aqueous phase pH maintained constant.

| Total Sulfate Concentration (mol/L) | Gallium Distribution Coefficient (DGa) |

|---|---|

| 0.0 | 10.5 |

| 0.1 | 4.2 |

| 0.25 | 2.1 |

| 0.5 | 1.0 |

Illustrative data based on findings reported in tandfonline.comtandfonline.com

This demonstrates that as the sulfate concentration rises, the efficiency of gallium extraction into the organic phase is significantly diminished. Therefore, managing sulfate concentration is a critical parameter in designing and optimizing solvent extraction processes for gallium recovery from sulfate-rich leach solutions.

Theoretical and Computational Investigations of Gallium Sulfate Systems

Quantum Chemical Studies of Gallium-Sulfur Bonding and Interactions

Quantum chemical calculations offer a powerful lens through which to examine the fundamental nature of the chemical bonds and non-covalent interactions within gallium sulfate (B86663). These studies provide a detailed picture of the electronic structure that governs the compound's properties and reactivity.

Density Functional Theory (DFT) Applications in Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) has become a workhorse in computational materials science for its balance of accuracy and computational cost. youtube.com It is particularly well-suited for investigating the electronic structure and bonding in materials like gallium sulfide (B99878) nanoclusters. scispace.comresearchgate.net DFT calculations, often employing methods like the B3LYP/6-311G(3df) level of theory, are used to optimize the geometries of various gallium sulfide clusters (GaₓSᵧ). scispace.comresearchgate.net These calculations help in determining key parameters such as binding energies, HOMO-LUMO gaps, and bond lengths, which are crucial for understanding the stability and reactivity of these clusters. scispace.comresearchgate.net

For instance, studies on small gallium sulfide nanoclusters have explored different geometric configurations to identify the most stable structures. scispace.comresearchgate.net The final binding energy per atom is a key metric used to designate the most stable isomer for a given composition. scispace.comresearchgate.net Analysis of the calculated bond lengths, such as Ga-S and Ga-Ga, provides insights into the bonding preferences within the cluster. scispace.comresearchgate.net For example, in a triangular Ga₂S cluster, the Ga-S bond length was calculated to be 2.29 Å, while the Ga-Ga distance was 3.99 Å, indicating a stronger interaction between gallium and sulfur. scispace.comresearchgate.net

Interactive Data Table: Calculated Bond Lengths in Gallium Sulfide Clusters

| Cluster | Symmetry | Ga-S Bond Length (Å) | Ga-Ga Bond Length (Å) | S-S Bond Length (Å) |

| Ga₂S (triangular) | C₂ᵥ | 2.29 | 3.99 | - |

| GaS₂ (linear Ga-S-S) | Cₛ | 2.07 | - | - |

| Ga₂S₃ (pentagonal) | Cₛ | 2.35 | - | 2.04 |

This table presents a selection of calculated bond lengths for different gallium sulfide nanoclusters as determined by DFT calculations. The specific values can vary depending on the chosen functional and basis set.

Computational Modeling of Gallium Sulfate Polymorphism and Crystalline Architectures

The existence of multiple crystalline forms, or polymorphs, is a key characteristic of many solid-state materials, including gallium compounds. liverpool.ac.uk Computational modeling plays a vital role in understanding and predicting the different polymorphic structures and their relative stabilities.

For complex systems like gallium oxide, which has five known polymorphs (alpha, beta, gamma, delta, and epsilon), conventional theoretical approaches can be challenging due to the vast number of possible crystal structures. liverpool.ac.uk The gamma phase, for instance, has a deceptively simple cubic symmetry but is immensely complex due to partially occupied, disordered gallium lattice sites. liverpool.ac.uk

To tackle this complexity, researchers have combined first-principles calculations with machine learning techniques. liverpool.ac.uk This approach allows for the screening of a vast number of potential structures. For gamma-gallium oxide, nearly one million possible structures in 160-atom cells were screened. liverpool.ac.uk The predicted low-energy configurations from these models show good agreement with experimental data, validating the approach. liverpool.ac.uk

While specific computational studies on the polymorphism of gallium sulfate are less common in the provided search results, the methodologies applied to gallium oxide are directly transferable. Such models can predict the relative energies of different potential gallium sulfate polymorphs, offering insights into which forms are thermodynamically stable and which might be metastable. This predictive capability is crucial for guiding the synthesis of specific crystalline architectures with desired properties.

Theoretical Prediction and Interpretation of Spectroscopic Signatures

Computational methods are essential for predicting and interpreting the spectroscopic signatures of gallium sulfate, providing a direct link between theoretical models and experimental observations.

As discussed in the context of ab initio calculations, theoretical frequency calculations are crucial for assigning vibrational modes observed in Raman and infrared spectra. rsc.org For hydrated gallium(III) clusters, the calculated frequencies for the [Ga(OH₂)₁₈³⁺] cluster correspond well with the observed frequencies in solution, confirming the structure of the hydrated ion. rsc.org The effect of environmental factors, such as temperature, on the spectra can also be modeled. For example, a 50 °C temperature increase is predicted to shift the ν₁(a₁g) GaO₆ mode by only about 2 cm⁻¹ to lower frequencies and broaden it by about 10 cm⁻¹. rsc.org

DFT calculations are also used to predict the vibrational frequencies and infrared intensities of gallium sulfide nanoclusters. scispace.comresearchgate.net These theoretical spectra can be compared with experimental data to identify the presence of specific cluster geometries.

Beyond vibrational spectroscopy, theoretical calculations can predict other spectroscopic properties. For instance, in the study of gallium sulfide nanoribbons, DFT is used to calculate the electronic band structure and the density of states, which are fundamental to understanding their optical properties, such as UV-Vis absorption spectra. mdpi.com The ability to theoretically predict how modifications like doping or edge passivation affect the electronic and optical properties is a powerful tool for designing materials with specific spectroscopic characteristics. mdpi.com

Machine Learning Approaches in Understanding Complex Gallium Oxide and Related Compound Structures

Machine learning (ML) is rapidly becoming a transformative tool in materials science for navigating the vast and complex structural landscapes of compounds like gallium oxide. liverpool.ac.uk The inherent disorder and polymorphism in such materials present a significant challenge for traditional computational methods. liverpool.ac.uk

Researchers have successfully combined machine learning with first-principles calculations to develop robust atomistic models of complex structures like gamma-gallium oxide. liverpool.ac.uk This hybrid approach enables the screening of an immense number of possible atomic arrangements, which would be computationally prohibitive using conventional methods alone. liverpool.ac.uk By training ML models on data from a large set of DFT calculations, it is possible to predict the energies and properties of new, uncalculated structures with high accuracy and speed. liverpool.ac.uk

The application of ML has been pivotal in identifying the key structural characteristics of gamma-gallium oxide, a material with promising applications in electronics. liverpool.ac.uk The predicted low-energy configurations derived from these ML-assisted screenings have shown excellent agreement with experimental findings, confirming the validity of these models for describing the disorder in such complex materials. liverpool.ac.uk

While the provided search results focus on gallium oxide, these machine learning methodologies are broadly applicable to other complex gallium compounds, including gallium sulfate. By leveraging ML, researchers can accelerate the discovery and understanding of new polymorphic forms of gallium sulfate and other related materials, paving the way for the rational design of materials with tailored properties.

Advanced Research Applications of Gallium Sulfate in Materials Science

Role in Semiconductor Technologies and Optoelectronic Device Fabrication

Gallium-based compounds are fundamental to the electronics industry, particularly in the manufacturing of semiconductors for a wide array of devices. nanorh.comontosight.ai Gallium sulfate (B86663) is an important precursor in the synthesis and deposition of these critical materials.

Synthesis of Gallium-Based Semiconductors for Next-Generation Electronics

Gallium compounds are integral to the production of high-performance semiconductors like gallium arsenide (GaAs) and gallium nitride (GaN). ontosight.aicornell.edu These materials are preferred over silicon in many applications due to their direct bandgaps and high electron mobility, which translate to higher power, greater efficiency, and less heat generation in electronic devices. waferworld.comnorthwestern.edu While gallium metal can be dissolved in sulfuric acid to produce solutions containing hydrated gallium ions, which can then be used to crystallize gallium sulfate hydrate (B1144303) (Ga₂(SO₄)₃·18H₂O), the direct synthesis of semiconductors often involves subsequent conversion steps. wikipedia.org For instance, upon heating, gallium sulfate decomposes to form gallium(III) oxide (Ga₂O₃), a crucial wide-bandgap semiconductor material itself. wikipedia.orgfinechem-mirea.ru

The development of advanced electronic and optoelectronic devices, including LEDs, laser diodes, and high-power transistors, relies heavily on GaN. youtube.comscience.gov The synthesis of these materials often requires high-purity precursors to ensure the desired electronic properties.

Precursor Applications for Gallium Oxide and Nitride Layer Deposition

Gallium sulfate has demonstrated significant utility as a precursor in the deposition of thin films of gallium compounds, which are the building blocks of many electronic and optoelectronic devices.

Gallium Oxide (Ga₂O₃) Deposition: A notable application of gallium sulfate is in the electrodeposition of gallium-oxygen-based thin films. researchgate.net Researchers have successfully deposited these films on fluorine-doped tin oxide (FTO)-coated glass substrates from an aqueous solution of gallium sulfate mixed with hydrogen peroxide. researchgate.net The as-deposited films, primarily consisting of gallium oxide hydroxide (B78521) (GaOOH), can be converted to stoichiometric gallium oxide (Ga₂O₃) through thermal annealing. researchgate.net This process yields nearly smooth, crack-free films with high transparency in the visible wavelength range, making them suitable for various optical and electronic applications. researchgate.net

Gallium oxide is a promising ultra-wide-bandgap semiconductor with several polymorphs (α, β, γ, δ, ε), with the β-phase being the most stable and extensively studied for power electronics. mdpi.comwikipedia.org The ability to synthesize Ga₂O₃ from a gallium sulfate precursor via solution-based methods like electrodeposition offers a cost-effective alternative to vapor deposition techniques such as metal-organic chemical vapor deposition (MOCVD). researchgate.netresearchgate.netgoogle.com

Gallium Nitride (GaN) Deposition: While the direct use of gallium sulfate as a precursor for GaN deposition is less common than for gallium oxide, it can be a starting point for synthesizing gallium compounds that are then used in GaN growth. For example, gallium oxide, which can be derived from the thermal decomposition of gallium sulfate, can be used in certain synthesis routes for GaN. wikipedia.orgfinechem-mirea.ru The conventional synthesis of GaN often involves the reaction of a gallium source with a nitrogen source like ammonia (B1221849) at high temperatures. youtube.com Techniques like plasma-enhanced atomic layer deposition (PEALD) using precursors such as triethylgallium (B73383) are also employed to grow GaN thin films. amse.org.cn

Catalytic Functions and Mechanistic Studies of Gallium Sulfate

Gallium compounds, including gallium sulfate, exhibit significant catalytic activity in various chemical reactions. nanorh.comalfachemic.com Their properties, such as strong Lewis acidity and the ability to facilitate redox cycles, make them valuable in selective organic transformations and as promoters in complex catalytic systems. alfachemic.com

Gallium Sulfate as a Catalyst in Selective Organic Transformations

Gallium catalysts are known for their high selectivity, stability in aqueous phases, and environmental friendliness. alfachemic.com While specific research detailing gallium sulfate as a direct catalyst in a wide range of organic transformations is limited, its derivatives and related gallium compounds are extensively used. For instance, gallium(III) triflate (Ga(OTf)₃) and gallium chloride (GaCl₃) are effective Lewis acid catalysts for reactions like allylation, propargylation, cycloisomerization, and Friedel-Crafts reactions. alfachemic.com Given that gallium sulfate is a source of Ga³⁺ ions, its potential as a catalyst or catalyst precursor in acid-catalyzed reactions is an area of interest. The thermal decomposition of gallium sulfate yields gallium oxide (Ga₂O₃), a known heterogeneous nanocatalyst for multicomponent reactions, such as the synthesis of polyhydroquinolines. finechem-mirea.rutandfonline.com

Investigations into Catalytic Promotion and Selectivity Enhancement

A significant area of research is the use of gallium as a promoter to enhance the performance of other catalysts. Gallium can dramatically alter the selectivity of a reaction, often switching the primary product from one chemical to another.

CO₂ Hydrogenation: In the hydrogenation of carbon dioxide, gallium has been identified as a "universal promoter" capable of switching the catalytic activity of traditional methanation catalysts (like those based on Ni, Ru, Rh, Os, and Ir) to favor the production of methanol (B129727). acs.org The addition of gallium to these metal catalysts suppresses methane (B114726) formation and promotes the synthesis of methanol and dimethyl ether. acs.org This promotional effect is attributed to the formation of metal-gallium (M-Ga) alloys and MGa–GaOₓ interfaces, which alter the reaction pathway. acs.org Similarly, gallium clusters supported on indium oxide (In₂O₃) have shown markedly improved CO₂ conversion and methanol yield, demonstrating enhanced stability over extended periods. acs.org

Hydrodesulfurization (HDS): In refining processes, gallium oxide (derived from precursors like gallium sulfate) has been studied as an additive to Ni-Mo/γ-Al₂O₃ catalysts for the hydrodesulfurization of complex sulfur compounds like 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT). nih.gov The addition of an appropriate amount of Ga₂O₃ promotes the uniform dispersion of the active Ni and Mo species, increases the number of active sites (NiMoS phase), and enhances the catalyst's surface area and acidity. nih.gov This modification leads to a higher conversion rate and improved selectivity towards the direct desulfurization (DDS) pathway. nih.gov

Development and Evaluation of Supported Gallium-Based Heterogeneous Catalysts

To improve stability, recyclability, and efficiency, gallium catalysts are often dispersed on high-surface-area supports.

Supported Gallium Oxide Catalysts: The catalytic performance of gallium oxide is significantly influenced by the support material. Studies on propane (B168953) dehydrogenation have shown that the choice of support (e.g., SiO₂, Al₂O₃, ZSM-5, SBA-15) affects the catalyst's activity, selectivity, and stability. rsc.org The acidity of the support plays a crucial role; for instance, supports with strong acid sites can promote side reactions and coke formation, leading to catalyst deactivation. rsc.org The interaction between the gallium species and the support modifies the catalyst's acid-base properties, which in turn impacts its performance. researchgate.net

Supported Catalytically Active Liquid Metal Solutions (SCALMS): A novel approach in heterogeneous catalysis involves the use of supported catalytically active liquid metal solutions (SCALMS). nih.govbohrium.com This concept utilizes a liquid mixture of gallium and another metal (e.g., palladium, nickel) deposited on a porous support. nih.govbohrium.comnih.gov These catalysts have shown high stability and resistance to deactivation by coking in reactions like alkane dehydrogenation and dry reforming of methane. nih.govbohrium.com The catalytic activity is presumed to occur at homogeneously distributed metal atoms on the surface of the liquid metallic phase, offering a dynamic and robust catalytic system. bohrium.comnih.gov This innovative use of gallium alloys opens new avenues for designing highly stable and efficient heterogeneous catalysts. metaltechnews.comnih.gov

Engineering of Advanced Materials Utilizing Gallium Sulfate

The engineering of novel materials with enhanced functionalities frequently involves gallium sulfate as a key starting material. nanorh.com Its solubility and chemical stability make it suitable for incorporation into various matrices and for the fabrication of thin films and hybrid structures. chemimpex.comamericanelements.com

Gallium sulfate is used in the development of advanced ceramics and glasses, where it contributes to improved thermal and mechanical properties. chemimpex.com While gallium sulfate itself may not be the final component, it serves as a precursor for gallium oxides or sulfides that are integrated into the material's structure. For instance, in the field of infrared-transmitting materials, chalcogenide glasses based on gallium sulfide (B99878) (Ga₂S₃) are of significant interest.

Research into the Ga₂S₃-Bi₂S₃-SnS system has shown that the addition of tin sulfide (SnS) facilitates glass formation. tandfonline.com These glasses exhibit a wide optical window, transmitting light in the infrared region from 1.4 μm to 13 μm, making them suitable for infrared surveillance systems. tandfonline.com The thermal stability of these glasses, a critical parameter for material processing and application, is indicated by the difference between the crystallization temperature (Tc) and the glass transition temperature (Tg). A larger difference (ΔT) signifies higher stability. For the glass with the composition 40GaS₃/₂ · 40BiS₃/₂ · 20SnS, this value is nearly 90 K. tandfonline.com

| Glass Composition (mol%) | Glass Transition Temperature (Tg) (°C) | Crystallization Temperature (Tc) (°C) | Thermal Stability (ΔT) (K) | Reference |

|---|---|---|---|---|

| 40GaS₃/₂ · 40BiS₃/₂ · 20SnS | ~260-305 | - | ~90 | tandfonline.com |

| Ga₂S₃-Bi₂S₃-SnS with Sb substitution | - | - | >100 | tandfonline.com |

Gallium sulfate is a precursor for fabricating functional coatings and advanced hybrid materials. Gallium compounds can be deposited on surfaces through methods like electroplating or chemical vapor deposition (CVD) to create thin films with specific electronic or optical properties. samaterials.com These functional coatings are used in applications ranging from transparent conductive oxides to anti-reflection layers. sono-tek.com

A significant area of development is in metal-organic hybrid systems, particularly Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. mdpi.com Gallium-based MOFs, synthesized using gallium salts, exhibit high porosity and tunable properties, making them promising for various applications. researchgate.net For example, Ga-MOFs have been designed that demonstrate significant antibacterial and anti-inflammatory properties. nih.gov In one study, a Ga-MOF synthesized with trimesic acid as the organic linker was effective against several bacterial strains at a low concentration of 1 μg/mL by disrupting biofilm formation and bacterial membrane integrity. nih.gov The versatility of MOF synthesis allows for the creation of materials with tailored functionalities. acs.org

| MOF Type/Name | Organic Linker | Key Finding/Application | Reference |

|---|---|---|---|

| Ga-MOF | 1,3,5-benzenetricarboxylic acid (Trimesic Acid) | Exhibited antibacterial activity against P. gingivalis, S. pyogenes, and S. aureus at 1 μg/mL. | nih.govacs.org |

| MIL-53-topology Ga-MOF | trans-1,4-cyclohexanedicarboxylic acid | Synthesized in N,N-dimethylformamide, structural characterization based on Powder-XRD data. | researchgate.net |

| Gallate-based MOFs | Gallic Acid | Initially explored for biomedical applications, now being investigated for chemical industrial uses like gas separation. | mdpi.com |

| Ga-MOF loaded with Melittin | Not specified | Demonstrated synergistic killing of drug-resistant bacteria, with stronger activity than the components alone. | rsc.org |

Electrochemical Applications of Gallium Sulfate

The electrochemical properties of gallium and its compounds are being explored for next-generation energy storage solutions. scispace.comresearchgate.net Gallium sulfate can serve as a source material for creating electrochemically active components. nanorh.com

Gallium-based materials have attracted significant attention for their potential use in energy storage devices like supercapacitors and batteries. nih.gov Although gallium itself is generally considered redox inactive in these applications, its incorporation into electrode structures can significantly enhance electrochemical performance, including power density, cycle life, and stability. nih.gov Gallium sulfate can act as a precursor to synthesize gallium compounds, such as oxides or sulfides, which are then integrated into advanced cathode designs. chemimpex.com

In the context of lithium-sulfur (Li-S) batteries, a promising "beyond lithium" technology, a key challenge is the dissolution of polysulfide intermediates, which leads to capacity fade. ornl.govresearchgate.net Introducing polar materials into the cathode can help anchor these polysulfides. Gallium compounds are among the materials being investigated for this purpose to improve cycle life. researchgate.net

| Electrode System/Material | Application | Role of Gallium/Key Finding | Reference |

|---|---|---|---|

| Gallium-based materials (General) | Supercapacitors | Enhances power density, cycle life, and stability despite being redox inactive. | nih.gov |

| Amorphous InGaSnO Coating | Aqueous Zn-ion Batteries (Anode) | Suppressed dendrite growth and corrosion, enabling a 5400-hour cycling lifespan. | acs.org |

| Gallium compounds in cathodes | Lithium-Sulfur (Li-S) Batteries | Investigated as a polar material to adsorb polysulfides and suppress the shuttle effect, improving cycle life. | researchgate.net |

| Sulfur-Iodine Crystal Cathode | Solid-State Li-S Batteries | While not containing gallium, this research highlights the importance of novel cathode materials to overcome structural damage and poor conductivity, a goal shared by research into gallium-doped materials. The battery retained 87% capacity over 400 cycles. | ucsd.edu |

Environmental Engineering and Remediation Research Involving Gallium Sulfate

Applications in Water Purification Processes for Targeted Contaminant Removal

While traditional coagulants like aluminum and iron salts are widely used in water treatment, research has indicated potential roles for gallium-based compounds in specialized purification processes. wikipedia.orgsandia.govbrenntag.com Coagulation is a critical step in water treatment where chemical agents are used to destabilize suspended particles, causing them to aggregate into larger flocs that can be easily removed. wikipedia.orgbrenntag.com

An innovative approach involves the use of a coagulant where a single gallium atom is inserted into the center of an aluminum oxide cluster. sandia.gov This modification has been shown to significantly improve the stability and efficacy of the reagent. The enhanced stability leads to a longer shelf life and greater effectiveness in water clarification and pathogen removal across various environmental conditions. sandia.gov A key advantage of this increased efficiency is the potential to reduce the amount of disinfection by-products, which can form when disinfectants like chlorine react with remaining organic matter. sandia.gov

Beyond its use as a primary coagulant, research also focuses on the removal of gallium itself from industrial wastewater, particularly from the semiconductor industry. ijresm.comosti.gov This is a critical remediation effort, as high concentrations of gallium can negatively impact aquatic ecosystems. ijresm.com Various methods for this targeted contaminant removal have been investigated, with biosorption showing significant promise. Low-cost adsorbents derived from organic materials are effective at sequestering metal ions.

For instance, studies have demonstrated the effectiveness of algae-based sorbents and tea waste for removing gallium ions from aqueous solutions. osti.govresearchgate.net Dead freshwater green algae, such as Chlorella sorokiniana, have been used as a biosorbent to capture gallium from simulated wastewater. osti.gov The adsorption capacity is pH-dependent, and the gallium can later be recovered from the biomass using an acid wash, allowing for both water remediation and resource recycling. osti.gov Similarly, tea waste has been proven to be an effective and environmentally friendly adsorbent for treating gallium-containing solutions. researchgate.net

Interactive Table: Gallium Adsorption using Tea Waste This table shows the effect of adsorbent dose on the removal efficiency of gallium ions from a solution.

| Adsorbent Dose (g/L) | Gallium Removal Efficiency (%) | Adsorption Capacity (mg/g) |

| 2 | 55 | 5.5 |

| 3 | 78 | 5.2 |

| 4 | 92 | 4.6 |

| 5 | 98 | 3.9 |

| Data derived from batch adsorption studies showing that as the dose of tea waste increases, the overall percentage of gallium removed from the solution also increases, though the amount of gallium adsorbed per unit weight of the adsorbent decreases. researchgate.net |

Strategies for Gallium Recovery and Recycling from Industrial By-products

Gallium is a critical raw material, particularly for the electronics industry, but it is scarce and often sourced as a by-product of other mining operations. ijresm.com Consequently, developing strategies to recover and recycle gallium from industrial waste is of significant economic and environmental importance.

The semiconductor industry is a major consumer of gallium, using it in the form of gallium arsenide (GaAs) and gallium nitride (GaN) for manufacturing components like LEDs and integrated circuits. ijresm.com The manufacturing processes, such as wafer polishing, generate wastewater and solid waste containing significant amounts of gallium. ijresm.comosti.gov Hydrometallurgy, a field of extractive metallurgy involving aqueous solutions, is the most common method for recovering gallium from these waste streams. indium.com

The typical hydrometallurgical process involves several key stages:

Leaching: This is the first step where the gallium-containing solid waste is dissolved in a liquid, usually an acid. Various acids, including sulfuric acid, hydrochloric acid, and nitric acid, have been used to leach gallium from electronic waste with high efficiency. americanelements.com

Separation and Concentration: After leaching, the gallium is in a solution with other metals and impurities. Several techniques are used to selectively separate the gallium. Chemical precipitation with hydroxides can convert dissolved gallium into an insoluble form, while ion exchange resins can capture gallium ions from the solution. ijresm.comresearchgate.net

Purification: Advanced techniques like solvent extraction and reversed-phase chromatography are used to achieve high-purity gallium. nih.gov One novel approach uses siderophores (iron-chelating molecules produced by microbes) which show high selectivity for gallium. This "GaLIophore" technology has demonstrated over 90% recovery of gallium from low-concentration wafer industry wastewater. researchgate.net

Beyond electronic waste, significant quantities of gallium are found in the by-products of coal combustion and the waste from mining operations.

Coal Combustion By-products: Coal fly ash, a residue from burning coal in power plants, is a promising secondary source of gallium. ijresm.comresearchgate.net Gallium concentrations in fly ash can be up to ten times higher than in the raw coal. researchgate.net The recovery process from fly ash is typically hydrometallurgical and includes acid leaching to extract the metals. openpr.com Research has shown that a mixture of acids, including sulfuric acid (H₂SO₄) and hydrofluoric acid (HF), is effective for achieving quantitative recovery of gallium from fly ash. mdpi.com

Mining Wastes: Gallium is naturally present in bauxite (B576324) (aluminum ore) and sphalerite (zinc ore). sandia.govnih.gov It is often recovered as a by-product during the processing of these primary ores. The Bayer process, used for refining bauxite into alumina, concentrates gallium in the caustic liquor, from which it can be extracted. researchgate.net Similarly, gallium can be recovered from the residues of zinc refining. researchgate.net Abandoned mine sites, such as former lead and zinc mines, can leave behind large quantities of waste tailings that contain economically significant concentrations of gallium, presenting an opportunity to turn an environmental liability into a resource asset. nih.gov

Interactive Table: Research Findings on Gallium Recovery from Various Wastes

| Gallium Source | Recovery Method | Leaching Agent | Reported Recovery Efficiency | Reference |

| Semiconductor Waste (LEDs) | Hydrometallurgy | Nitric Acid (HNO₃) | 99% | wikipedia.org |

| Semiconductor Waste (LEDs) | Hydrometallurgy | Hydrochloric Acid (HCl) | >90% | americanelements.com |

| Coal Fly Ash | Hydrometallurgy | H₂SO₄, HNO₃, HF | 92-102% | mdpi.com |

| Coal Fly Ash | Alkaline Sintering + Acid Leaching | Hydrochloric Acid (HCl) | 93.4% | researchgate.net |

| Zinc Refinery Residues | Biosorption | Elemental Tellurium (Te⁰bio) | 69% | nih.gov |

| Zinc Refinery Residues | Bioprecipitation | Biogenic Sulfide (B99878) | ~60% | nih.gov |

| This table summarizes findings from various studies on the efficiency of different methods for recovering gallium from industrial by-products. |

Environmental Speciation and Mobilization Studies of Gallium in Sulfate-Dominated Systems

Understanding how gallium behaves in the environment is crucial for assessing its potential impact and for developing effective remediation strategies. The chemical form, or speciation, of gallium determines its solubility, mobility, and bioavailability. In sulfate-dominated systems, such as those affected by acid mine drainage or industrial effluents containing sulfuric acid, the behavior of gallium is of particular interest.

When gallium metal dissolves in sulfuric acid, it forms aqueous solutions containing the hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺, and sulfate (B86663) ions (SO₄²⁻). wikipedia.org The octadecahydrate form, Ga₂(SO₄)₃·18H₂O, crystallizes from these solutions. wikipedia.org